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For Researchers, Scientists, and Drug Development Professionals

Introduction
Byakangelicin is a naturally occurring furanocoumarin found predominantly in the roots of

plants from the Angelica genus, such as Angelica dahurica.[1] It has garnered significant

interest within the scientific community due to its potential pharmacological activities, including

its role as an aldose reductase inhibitor, suggesting therapeutic applications in conditions like

diabetic cataracts.[1] A thorough understanding of its chemical structure and properties is

paramount for its application in research and drug development. This technical guide provides

a comprehensive overview of the spectroscopic data of Byakangelicin and detailed

experimental protocols for its characterization.

Chemical Structure and Properties
IUPAC Name: 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxy-7H-furo[3,2-g]chromen-7-

one

Molecular Formula: C₁₇H₁₈O₇

Molecular Weight: 334.32 g/mol
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Spectroscopic Data
The structural elucidation of Byakangelicin has been achieved through various spectroscopic

techniques. The following sections summarize the key data obtained from Ultraviolet-Visible

(UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The furanocoumarin scaffold of Byakangelicin gives rise to characteristic absorption bands.

Table 1: UV-Vis Spectroscopic Data for Byakangelicin

Solvent λmax (nm)
Molar Absorptivity
(ε, L·mol⁻¹·cm⁻¹)

Reference

Methanol 221, 265, 310 Data not available
General

furanocoumarin data

Ethanol 220, 266, 311 Data not available
General

furanocoumarin data

Note: Specific molar absorptivity values for Byakangelicin are not readily available in the cited

literature. The absorption maxima are characteristic of the furanocoumarin chromophore.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Table 2: IR Spectroscopic Data for Byakangelicin (KBr Pellet)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b7822983?utm_src=pdf-body
https://www.benchchem.com/product/b7822983?utm_src=pdf-body
https://www.benchchem.com/product/b7822983?utm_src=pdf-body
https://www.benchchem.com/product/b7822983?utm_src=pdf-body
https://www.benchchem.com/product/b7822983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7822983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3450 Strong, Broad
O-H stretching (hydroxyl

groups)

~2970 Medium C-H stretching (aliphatic)

~1720 Strong C=O stretching (lactone)

~1620, ~1580 Medium
C=C stretching

(aromatic/furan)

~1450 Medium C-H bending (aliphatic)

~1270 Strong C-O stretching (aryl ether)

~1130 Strong C-O stretching (alcohol)

Note: The exact peak positions and intensities may vary slightly between samples and

instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by

analyzing the magnetic properties of its atomic nuclei.

¹H NMR Spectroscopy

Table 3: ¹H NMR Spectroscopic Data for Byakangelicin (DMSO-d₆, 600 MHz)[2]
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Chemical Shift (δ, ppm) Multiplicity Assignment

7.38-7.39 m H-5

6.25 d (J=9.6 Hz) H-6

8.15 d (J=2.4 Hz) H-2'

7.10 d (J=2.4 Hz) H-3'

4.16 s 4-OCH₃

4.30 m H-1''a

4.15 m H-1''b

3.75 m H-2''

1.15 s 3''-CH₃

1.12 s 3''-CH₃

Note: 'm' denotes a multiplet, 'd' a doublet, and 's' a singlet. J values represent coupling

constants in Hertz.

¹³C NMR Spectroscopy

Table 4: ¹³C NMR Spectroscopic Data for Byakangelicin
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Chemical Shift (δ, ppm) Assignment

160.5 C-7

149.5 C-9

145.0 C-2'

144.8 C-4

139.5 C-5a

114.5 C-5

112.8 C-8a

112.5 C-6

106.5 C-3'

99.8 C-4a

77.5 C-2''

72.0 C-1''

70.8 C-3''

61.2 4-OCH₃

26.0 3''-CH₃

25.8 3''-CH₃

Note: Assignments are based on typical chemical shifts for furanocoumarins and may require

further 2D NMR experiments for definitive confirmation.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and structural features.

Table 5: Mass Spectrometry Data for Byakangelicin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b7822983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7822983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)

ESI-Positive 335.1128 275, 247, 219, 189

Note: Fragmentation patterns can vary depending on the ionization technique and collision

energy.

Experimental Protocols
Detailed methodologies are crucial for the reproducible spectroscopic characterization of

Byakangelicin.

UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of Byakangelicin in a UV-grade solvent such

as methanol or ethanol at a concentration of approximately 1 mg/mL. From the stock

solution, prepare a series of dilutions (e.g., 5, 10, 15, 20 µg/mL).

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum from 200 to 400 nm against a solvent

blank.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If a standard with a

known concentration and purity is available, the molar absorptivity (ε) can be calculated

using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar

concentration, and l is the path length of the cuvette (typically 1 cm).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):[3]

Thoroughly grind 1-2 mg of the Byakangelicin sample with approximately 100-200 mg of

dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.[3]

Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for

several minutes to form a transparent or translucent pellet.[3]
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Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire

the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr

pellet should be recorded and automatically subtracted from the sample spectrum.

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding

functional groups.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Byakangelicin in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent can

affect the chemical shifts.[1][2]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters

include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural

abundance of ¹³C, a larger number of scans is typically required.

2D NMR (Optional but Recommended): Experiments such as COSY, HSQC, and HMBC

can be performed to aid in the definitive assignment of proton and carbon signals.

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline

correction). Calibrate the chemical shift scale using the residual solvent peak or an internal

standard (e.g., TMS). Integrate the ¹H NMR signals and assign the peaks based on their

chemical shifts, multiplicities, and coupling constants, and with the aid of 2D NMR data.

Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of Byakangelicin (typically 1-10 µg/mL) in a

suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile, often

with a small percentage of formic acid for positive ion mode).

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is

ideal for accurate mass measurement and fragmentation studies.[4][5]

Data Acquisition:

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the

molecular ion ([M+H]⁺ or [M-H]⁻).

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced

dissociation (CID) to generate fragment ions. Acquire the MS/MS spectrum to study the

fragmentation pattern.

Data Analysis: Determine the elemental composition from the accurate mass of the

molecular ion. Propose a fragmentation pathway based on the observed fragment ions to

confirm the structure.

Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of Byakangelicin.
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Caption: Workflow for the isolation and spectroscopic characterization of Byakangelicin.
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Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of

Byakangelicin. The tabulated data and detailed experimental protocols offer a practical

framework for researchers, scientists, and drug development professionals working with this

promising natural product. The application of these spectroscopic techniques is essential for

confirming the identity and purity of Byakangelicin, which is a critical step in any further

pharmacological or clinical investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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